molecular formula C20H12O B1205655 Benzo(a)pyrene-11,12-epoxide

Benzo(a)pyrene-11,12-epoxide

Cat. No. B1205655
M. Wt: 268.3 g/mol
InChI Key: ISBWKKKMLFVMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-11,12-epoxide is a member of phenanthrenes.

Scientific Research Applications

Carcinogenic Properties and DNA Adduct Formation

Benzo(a)pyrene-11,12-epoxide (BPDE) is a known carcinogen derived from various sources like fossil fuel combustion and cigarette smoke. Research has shown that BPDE forms adducts with DNA, primarily at guanosine positions, leading to carcinogenic effects. This process is influenced by the electronic configuration of BPDE and its interaction with DNA (Lu & Manzetti, 2014). Similarly, studies on human placental perfusion confirmed the transfer of BPDE to the fetal compartment, with the ability to form DNA adducts in placental tissue, highlighting its potential risk during pregnancy (Karttunen et al., 2010).

Impact on DNA Structure and Repair Mechanisms

The structure of BPDE-DNA adducts can vary significantly, influencing DNA stability and repair mechanisms. For example, studies have shown that BPDE-induced adducts with adenine residues in DNA can adopt different conformations, affecting DNA's thermodynamic stability and repair by human DNA repair enzymes (Yan et al., 2001).

Analytical Techniques for Studying BPDE Adducts

Advancements in analytical techniques have allowed for the detailed study of BPDE adducts. Research demonstrates the use of microscale solid-phase extraction and high-performance liquid chromatography for isolating and analyzing BPDE adducts, providing insights into their formation and role in mutagenesis (Harri et al., 2003).

Role in Oncogenesis

BPDE has been implicated in oncogenic processes. For example, its active metabolite in tobacco smoke has been shown to induce the expression of DDX3 in breast epithelial cells, promoting growth, proliferation, and neoplastic transformation (Botlagunta et al., 2008).

Environmental Interactions and Health Implications

The interaction of BPDE with environmental factors like Cu(II)-montmorillonite has been studied for its role in generating environmentally persistent free radicals and reactive oxygen species, which can have significant health implications, including increased toxicity and oxidative stress in cells (Zhao et al., 2019).

properties

Product Name

Benzo(a)pyrene-11,12-epoxide

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene

InChI

InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H

InChI Key

ISBWKKKMLFVMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6

synonyms

benzo(a)pyrene 11,12-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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